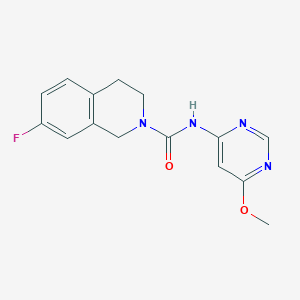
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in regulating cellular signaling pathways.
Mechanism of Action
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide inhibits the activity of PLD by binding to its catalytic domain, which prevents the enzyme from catalyzing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This results in a decrease in the levels of phosphatidic acid, which is a key signaling molecule that regulates a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PLD activity by this compound has been shown to decrease cell proliferation, induce apoptosis, and inhibit cell migration and invasion. Additionally, this compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which suggests that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been shown to be specific for PLD. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is that it has relatively low potency compared to other PLD inhibitors, which may limit its utility in certain experimental settings.
Future Directions
There are several future directions for research on 7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One potential area of investigation is the development of more potent PLD inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the efficacy of this compound in animal models of various diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to determine whether it can enhance their efficacy.
Synthesis Methods
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a synthetic compound that can be prepared using a multistep synthesis method. The synthesis involves the reaction of 6-methoxypyrimidin-4-amine with 2-bromo-3-fluoro-1H-isoquinoline-4-carboxylic acid to form the intermediate product, which is then treated with triphosgene and methanol to yield the final product, this compound.
Scientific Research Applications
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of PLD, which is involved in a variety of cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. As a result, this compound has been investigated as a potential treatment for various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-22-14-7-13(17-9-18-14)19-15(21)20-5-4-10-2-3-12(16)6-11(10)8-20/h2-3,6-7,9H,4-5,8H2,1H3,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACETWHZFAOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)N2CCC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7648493.png)
![2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfinyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7648499.png)

![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)
![2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)
![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)
![2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol](/img/structure/B7648605.png)